

"in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions"

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Compound of Interest

Compound Name: 4-(Pyrrolidin-2-yl)pyrimidine

Cat. No.: B009266

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An In-Depth Technical Guide to the In Silico Modeling of **4-(Pyrrolidin-2-yl)pyrimidine** Interactions

Introduction

The **4-(Pyrrolidin-2-yl)pyrimidine** scaffold is a privileged structure in medicinal chemistry, combining the three-dimensional character of the pyrrolidine ring with the hydrogen bonding capabilities and aromatic nature of the pyrimidine moiety.^{[1][2]} This unique combination makes it a versatile core for designing potent and selective modulators of various biological targets. In silico modeling plays a pivotal role in accelerating the drug discovery process for these compounds by providing insights into their binding modes, predicting their activity, and guiding the rational design of new derivatives. This guide details the computational methodologies, presents key quantitative data, and visualizes the workflows and biological pathways relevant to the study of **4-(Pyrrolidin-2-yl)pyrimidine** interactions.

The pyrrolidine ring, a five-membered nitrogen heterocycle, offers sp³-hybridization that allows for efficient exploration of pharmacophore space and introduces critical stereochemistry into the molecule.^[2] The pyrimidine ring is a cornerstone of many therapeutic agents, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.^[3] The fusion of these two structures creates a powerful pharmacophore for targeting a range of enzymes and receptors implicated in diseases such as cancer, neuroinflammation, and viral infections.^{[4][5]}

Key Biological Targets

Computational studies have successfully guided the development of **4-(Pyrrolidin-2-yl)pyrimidine** derivatives against several important biological targets.

- **Cyclin-Dependent Kinases (CDKs):** CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.^{[4][6]} Pyrimidine-based compounds are frequently designed as ATP-competitive inhibitors of CDKs, particularly CDK2, CDK4, and CDK6, to induce cell cycle arrest in tumor cells.^{[6][7][8]}
- **Enzymes in Neuroinflammation:** Derivatives incorporating pyrrolidine and pyrimidine cores have been explored as multi-target agents for Alzheimer's disease by simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), COX-2, and 5-LOX.^[5]
- **Thymidylate Synthase (TS):** As a key enzyme in the de novo synthesis of pyrimidine nucleotides, human TS is a well-established target in cancer therapy. Pyrindo[2,3-d]pyrimidine derivatives have been investigated as TS inhibitors to combat resistance in colorectal cancer.^[9]
- **Receptor Tyrosine Kinases (RTKs):** PTKs such as EGFR, Her2, and VEGFR2 are critical in cell proliferation and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as multi-kinase inhibitors targeting these receptors.^[10]

Experimental Protocols: In Silico Methodologies

The computational evaluation of **4-(Pyrrolidin-2-yl)pyrimidine** derivatives involves a multi-step workflow designed to screen, predict, and rationalize their biological activity.

Virtual Screening and Molecular Docking

Molecular docking is a foundational method used to predict the preferred orientation of a ligand when bound to a receptor's active site.^[11] This technique is instrumental in virtual screening campaigns to identify potential hits from large compound libraries.

Detailed Protocol:

- **Receptor Preparation:** An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like CHARMM or AMBER.
- **Ligand Preparation:** The 3D structures of the pyrimidine derivatives are generated. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
- **Grid Generation:** A binding site is defined on the receptor, usually centered on the co-crystallized ligand or catalytically important residues. A grid box is generated to encompass this active site.
- **Docking Simulation:** A docking algorithm (e.g., AutoDock Vina, GLIDE) is used to place the ligand into the receptor's binding site in various conformations and orientations.[\[12\]](#)
- **Scoring and Analysis:** The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The binding mode, including hydrogen bonds and hydrophobic interactions with key residues, is analyzed to understand the structural basis of inhibition.[\[13\]](#)[\[14\]](#)

Molecular Dynamics (MD) Simulations

MD simulations are employed to validate the stability of the ligand-receptor complex predicted by docking and to study its dynamic behavior over time.[\[7\]](#)[\[8\]](#)

Detailed Protocol:

- **System Setup:** The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
- **Minimization:** The energy of the entire system is minimized to remove steric clashes.
- **Equilibration:** The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

- **Production Run:** A long-duration simulation (e.g., 100-1000 ns) is performed to generate a trajectory of the complex's atomic movements.[\[9\]](#)
- **Analysis:** The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess complex stability and residue flexibility. Binding free energy calculations (e.g., MM/PBSA) are often performed to provide a more accurate estimation of binding affinity.[\[9\]](#)

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[\[8\]](#)[\[15\]](#)

Detailed Protocol:

- **Dataset Preparation:** A dataset of pyrimidine derivatives with experimentally determined activities (e.g., IC50 values) is collected. The set is divided into a training set (for model building) and a test set (for validation).[\[7\]](#)
- **Descriptor Calculation:** Molecular descriptors (e.g., physicochemical, topological, quantum-chemical) are calculated for each compound.
- **Model Generation:** Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model correlating the descriptors with biological activity.[\[16\]](#)
- **Model Validation:** The model's predictive power is rigorously validated using internal (e.g., cross-validation q^2) and external (e.g., predictive r^2 for the test set) validation metrics.[\[8\]](#) The model can then be used to predict the activity of new, unsynthesized compounds.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various in silico and in vitro studies on pyrimidine and pyrrolidine derivatives, highlighting their potency against different targets.

Table 1: Inhibitory Activity of Pyrrolidine/Pyrimidine Derivatives Against Neuroinflammation Targets

Compound ID	Target Enzyme	IC50 (nM)	Reference
Tacrine-pyrimidine hybrid (46)	eeAChE	2	[5]
Tacrine-pyrrolidine hybrid (38)	eeAChE	16	[5]
Tacrine-pyrrolidine hybrid (36)	eeAChE	23	[5]
Compound 27	COX-2	Nanomolar Range	[5]
Compound 31	COX-2	Nanomolar Range	[5]
Compound 38	COX-2	Nanomolar Range	[5]

Table 2: Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against CDK2

Compound ID	Antiproliferative IC50 (μM)	CDK2 Inhibition IC50 (μM)	Reference
Compound 4a	0.21	0.21	[14]
Compound 4b	0.98	0.96	[14]
Roscovitine (Reference)	0.25	0.25	[14]

Table 3: Molecular Docking Scores of Pyrimidine Derivatives

Compound ID	Target Protein (PDB ID)	Binding Energy (kcal/mol)	Reference
Compound 4c	CDK2 (1HCK)	-7.9	[13]
Compound 4a	CDK2 (1HCK)	-7.7	[13]
Compound 4h	CDK2 (1HCK)	-7.5	[13]
Compound 4b	CDK2 (1HCK)	-7.4	[13]
Compound 1S	GPR119	-11.696	[17]
Compound 1Z	GPR119	-9.314	[17]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key computational workflows and biological pathways associated with the study of **4-(Pyrrolidin-2-yl)pyrimidine** derivatives.

A typical workflow for in silico drug discovery and lead optimization.

Inhibition of the CDK4/6 pathway by pyrimidine derivatives to halt cell cycle progression.

Interplay between different in silico techniques in drug design.

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